Phytosphingosine Phytosphingosine Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is functionally related to a N-acyl-beta-D-galactosylphytosphingosine and a sphinganine. It is a conjugate base of a phytosphingosine(1+).
Phytosphingosine is a natural product found in Klebsiella pneumoniae, Bos taurus, and other organisms with data available.
Phytosphingosine is a metabolite found in or produced by Saccharomyces cerevisiae.
4-Hydroxysphinganine is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Phytosphingosine Hydrochloride (active moiety of); Salicyloyl phytosphingosine (active moiety of); NIACINAMIDE; Phytosphingosine; Salicylic acid (component of).
Brand Name: Vulcanchem
CAS No.: 554-62-1
VCID: VC20812179
InChI: InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
SMILES: CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Molecular Formula: C18H39NO3
Molecular Weight: 317.5 g/mol

Phytosphingosine

CAS No.: 554-62-1

Cat. No.: VC20812179

Molecular Formula: C18H39NO3

Molecular Weight: 317.5 g/mol

Purity: 98%

* For research use only. Not for human or veterinary use.

Phytosphingosine - 554-62-1

Specification

Description Phytosphingosine is a sphingoid, an amino alcohol and a triol. It has a role as a Saccharomyces cerevisiae metabolite and a mouse metabolite. It is functionally related to a N-acyl-beta-D-galactosylphytosphingosine and a sphinganine. It is a conjugate base of a phytosphingosine(1+).
Phytosphingosine is a natural product found in Klebsiella pneumoniae, Bos taurus, and other organisms with data available.
Phytosphingosine is a metabolite found in or produced by Saccharomyces cerevisiae.
4-Hydroxysphinganine is a metabolite found in or produced by Saccharomyces cerevisiae.
See also: Phytosphingosine Hydrochloride (active moiety of); Salicyloyl phytosphingosine (active moiety of); NIACINAMIDE; Phytosphingosine; Salicylic acid (component of).
CAS No. 554-62-1
Molecular Formula C18H39NO3
Molecular Weight 317.5 g/mol
IUPAC Name (2S,3S,4R)-2-aminooctadecane-1,3,4-triol
Standard InChI InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17(21)18(22)16(19)15-20/h16-18,20-22H,2-15,19H2,1H3/t16-,17+,18-/m0/s1
Standard InChI Key AERBNCYCJBRYDG-KSZLIROESA-N
Isomeric SMILES CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)N)O)O
SMILES CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Canonical SMILES CCCCCCCCCCCCCCC(C(C(CO)N)O)O
Appearance Solid
Melting Point 102 - 103 °C

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